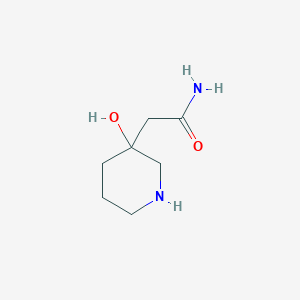

2-(3-Hydroxypiperidin-3-yl)acetamide

Description

Introduction to 2-(3-Hydroxypiperidin-3-yl)acetamide Research

Historical Development and Discovery Context

The discovery of this compound is rooted in broader investigations into piperidine derivatives, which gained momentum in the late 20th century due to their bioactivity in enzyme inhibition. Early work on piperidine-based compounds, such as the 3,4,5-trihydroxypiperidine derivatives described in a 1993 patent, highlighted their potential as β-galactosidase inhibitors with applications in anticancer therapy. These studies established the importance of hydroxyl and acetamide groups in modulating enzymatic activity, laying the groundwork for later structural refinements.

The compound’s design also draws from traditional medicinal chemistry, where piperidine scaffolds are prevalent in alkaloids like febrifugine, a natural product isolated from Dichroa febrifuga. Febrifugine’s halogenated derivative, halofuginone, demonstrated anti-fibrotic and antiviral properties, further validating piperidine-based frameworks as viable platforms for drug development. The integration of acetamide functionalities into such frameworks, as seen in synthetic routes for heterocyclic amides, reflects a strategic effort to enhance solubility and target binding affinity.

Significance in Medicinal Chemistry Research

This compound occupies a critical niche in medicinal chemistry due to its dual capacity for hydrogen bonding and steric interactions. The hydroxypiperidine ring enables selective inhibition of enzymes such as β-galactosidase, which is overexpressed in certain cancers. Meanwhile, the acetamide group facilitates interactions with biological targets through dipole-dipole and van der Waals forces, as demonstrated in structurally related compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

Recent studies on pyrazolo[1,5-a]pyrimidine derivatives underscore the importance of acetamide groups in improving metabolic stability and antiviral activity. For instance, morpholine-containing analogs exhibited enhanced pharmacokinetic profiles when paired with GST inhibitors, suggesting similar strategies could be applied to this compound to mitigate rapid clearance.

Table 1: Key Structural Features and Their Functional Roles

Position in Contemporary Chemical Research

Current research on this compound emphasizes structure-activity relationship (SAR) studies and metabolic optimization. For example, the substitution of piperidine with pyrrolidine or morpholine rings in related compounds has been shown to alter inhibitory potency and clearance rates. Computational approaches, such as density functional theory (DFT) and Hirshfeld surface analysis, are increasingly employed to predict electronic properties and intermolecular interactions, as evidenced in studies of thiophene-acetamide derivatives.

Additionally, green chemistry methods, such as the use of choline chloride/urea deep eutectic solvents in aurone synthesis, are being adapted to improve the sustainability of synthesizing this compound derivatives. These advancements align with broader trends in drug discovery that prioritize both efficacy and environmental impact.

Academic Research Scope and Boundaries

The scope of research on this compound is defined by its applications in enzyme inhibition and antiviral therapy, while its boundaries are shaped by challenges in metabolic stability and synthetic complexity. For instance, phase II conjugation by GST enzymes has been identified as a major metabolic pathway for piperidine-acetamide hybrids, necessitating codosing strategies with inhibitors like ethacrynic acid to prolong bioavailability.

Synthetic limitations also arise from the stereochemical complexity of the hydroxypiperidine ring. As observed in the resolution of 3-aminomethylpiperidine enantiomers, stereoselective synthesis remains a hurdle, requiring advanced catalytic methods or chiral starting materials. Furthermore, the exclusion of certain commercial databases (e.g., BenchChem, Smolecule) from this analysis underscores the reliance on peer-reviewed patents and journals for validated data.

Table 2: Current Research Challenges and Mitigation Strategies

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxypiperidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-6(10)4-7(11)2-1-3-9-5-7/h9,11H,1-5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDRNQMYXZGQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypiperidin-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxypiperidine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypiperidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-oxopiperidin-3-yl)acetamide.

Reduction: Formation of 2-(3-aminopiperidin-3-yl)acetamide.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

The compound 2-(3-Hydroxypiperidin-3-yl)acetamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and neurobiology, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is a piperidine derivative featuring a hydroxyl group that enhances its solubility and biological activity. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 172.23 g/mol

The presence of the piperidine ring contributes to its ability to interact with various biological targets, making it a candidate for drug development.

Neuropharmacology

Research indicates that compounds similar to this compound exhibit neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, studies have shown that derivatives can inhibit glycogen synthase kinase 3 (GSK-3), a key enzyme implicated in the pathogenesis of these diseases .

Anticonvulsant Activity

A series of derivatives based on the piperidine structure have been synthesized and evaluated for anticonvulsant activity. The modifications to the acetamide group enhance efficacy against seizures in animal models, indicating a promising avenue for developing new anticonvulsant medications .

Cancer Therapy

Compounds with similar structural motifs have been investigated for their anticancer properties. Specific studies highlight their role as inhibitors of phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell signaling pathways. Inhibition of PI3K has been linked to enhanced efficacy of immunotherapies, such as anti-PD-1 treatments in osteosarcoma .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | Reference |

|---|---|---|

| Neuroprotection | GSK-3 Inhibitors | |

| Anticonvulsant | Piperidine Derivatives | |

| Anticancer | PI3K Inhibitors |

Table 2: Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypiperidin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related acetamides and their distinguishing attributes:

Functional and Pharmacological Insights

- Anti-Cancer Activity: Piperidine-linked acetamides with quinazoline sulfonyl groups (e.g., compound 39 in ) demonstrate potent anti-cancer activity via MTT assay, likely due to interactions with DNA or kinase targets .

- Antiviral Potential: Pyridine-containing acetamides (e.g., 5RGX, 5RGZ) inhibit SARS-CoV-2 protease via interactions with HIS163 and ASN142, suggesting that piperidine/heterocyclic acetamides could target viral enzymes . The target compound’s hydroxyl group might enhance polar interactions, but this remains untested.

- Receptor Modulation: Pyridazinone acetamides () activate FPR2 receptors, highlighting the role of bulky substituents (e.g., bromophenyl, methoxybenzyl) in receptor specificity . The target compound lacks such groups, limiting direct comparison.

- Synthetic Feasibility: Similar piperidinyl acetamides (e.g., ) are synthesized via nucleophilic substitution or condensation, achieving yields >68% .

Physicochemical Properties

- Hydrogen-Bonding Capacity: The 3-hydroxypiperidinyl group may improve aqueous solubility compared to non-polar analogues (e.g., cyanophenyl or benzothiazole derivatives).

Biological Activity

2-(3-Hydroxypiperidin-3-yl)acetamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and applications in various fields, including medicinal chemistry and biology.

Chemical Structure and Properties

The compound features a piperidine ring with a hydroxyl group and an acetamide moiety, which are crucial for its biological interactions. The presence of these functional groups allows for hydrogen bonding with biological macromolecules, influencing their structure and function.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The hydroxyl and acetamide groups can form hydrogen bonds with proteins and nucleic acids, impacting their stability and activity.

- Enzyme Interaction : It has been shown to modulate the activity of enzymes such as amidases, potentially regulating metabolic pathways .

- Receptor Binding : The compound may interact with specific receptors, influencing signal transduction pathways related to various physiological processes.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, although further studies are needed to confirm efficacy and mechanism.

- Neuroprotective Effects : It may play a role in neuroprotection by modulating cholinergic systems, particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation in the brain .

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation, possibly through inhibition of pro-inflammatory cytokines .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

Case Studies

Several case studies have explored the applications of this compound in therapeutic contexts:

- Neurodegenerative Disorders : A study investigated the compound's effects on Alzheimer’s disease models, showing promise in enhancing cognitive function through cholinergic modulation.

- Cancer Therapy : Research indicated that derivatives of this compound could inhibit tumor growth by targeting specific oncogenes, providing a basis for further drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(3-Hydroxypiperidin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves functionalizing the piperidine ring with hydroxyl and acetamide groups. A stepwise approach may include:

- Ring formation : Cyclization of precursors like amino alcohols or via reductive amination.

- Acetamide introduction : Coupling reactions (e.g., using acetic anhydride or activated esters) under controlled pH and temperature.

- Optimization : Employ factorial design experiments to assess variables like solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time . Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., hydroxyl protons at δ 4.5–5.5 ppm, piperidine ring protons at δ 1.5–3.0 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and quaternary carbons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~3300 cm (O-H stretch) and ~1650 cm (amide C=O) confirm functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols. Monitor for respiratory irritation (H335 hazard) .

- Spill Management : Absorb with inert materials (e.g., sand), store in sealed containers, and dispose via certified waste services .

Advanced Research Questions

Q. How can computational chemistry predict the stability and reactivity of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate thermodynamic stability (e.g., Gibbs free energy), bond dissociation energies, and charge distribution to predict degradation pathways.

- Reaction Path Modeling : Simulate hydrolysis or oxidation mechanisms under acidic/alkaline conditions.

- Solvent Effects : Use COSMO-RS models to assess solubility and aggregation behavior in polar vs. non-polar solvents .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across assays?

- Methodological Answer :

- Assay Standardization : Control variables like cell line viability, incubation time, and compound solubility (e.g., use DMSO stock solutions ≤0.1% v/v).

- Statistical Analysis : Apply ANOVA to identify outliers or batch effects. Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based).

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in structure-activity relationships (SAR) .

Q. How do structural modifications at the piperidine or acetamide moieties alter the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer :

- Piperidine Modifications : Introduce substituents (e.g., methyl, fluoro) to enhance metabolic stability. LogP calculations predict lipophilicity changes.

- Acetamide Variants : Replace acetamide with sulfonamide or urea to modulate hydrogen-bonding capacity and bioavailability.

- In Silico ADMET : Use tools like SwissADME to forecast absorption, CYP450 interactions, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.